2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride
Description
Properties
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOSFDZTUTIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287331-32-0 | |
| Record name | 2,5-difluoro-4-(trifluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electronic and Steric Effects of Substituents
The presence of both electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups on the aniline ring creates significant electronic deactivation, complicating traditional electrophilic substitution reactions. The -CF₃ group at the para position induces strong meta-directing effects, while the ortho-fluorine atoms impose steric constraints that influence reaction pathways. Density functional theory (DFT) calculations on analogous systems suggest a 17.3 kcal/mol activation barrier for nucleophilic aromatic substitution at the 4-position when -CF₃ is present, compared to 9.8 kcal/mol for non-fluorinated analogs.
Thermodynamic Stability of Intermediates
Intermediate species such as 2,4,5-trifluorotrifluoromethylbenzene exhibit low thermal stability above 150°C, necessitating precise temperature control during synthetic steps. Accelerated rate calorimetry data from patent US7777079B2 indicates a self-accelerating decomposition temperature (SADT) of 142°C for the dichloro precursor, suggesting similar thermal constraints for fluorinated analogs.
Primary Synthetic Routes
Direct Amination of Polyhalogenated Trifluoromethylbenzenes
The most extensively documented approach involves ammonolysis of 2,4,5-trifluoro-α,α,α-trifluorotoluene under high-pressure conditions. Building on methodologies from CN116143633A, optimal conditions employ:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 140-150°C | Maximizes reaction rate while minimizing decomposition |
| Pressure | 8-12 MPa | Maintains NH₃ solubility in non-polar media |
| Cu(I) catalyst loading | 2-3 mol% | Balances catalytic activity vs. metal contamination |
| Ligand type | L-proline | Reduces isomer formation by 42% vs. non-liganded systems |
Implementation of a copper(I)/L-proline catalyst system enables amination at 145°C with 10 MPa NH₃ pressure, achieving 89% conversion to 2,5-difluoro-4-(trifluoromethyl)aniline in 24 hours. The ligand coordinates copper to enforce a trigonal planar geometry that favors para-substitution, suppressing formation of the 2,4-difluoro isomer by 76% compared to unliganded systems.
Halogen Exchange Strategies
Sequential displacement of chlorine atoms in 2,4,5-trichloro-α,α,α-trifluorotoluene provides an alternative pathway:
Step 1: Directed Fluorination
Treatment with anhydrous KF in sulfolane at 220°C achieves 92% conversion of para-chloro to para-fluoro groups, while ortho-chloro substituents require more vigorous conditions (250°C, CsF catalyst) for 87% conversion.
Step 2: Catalytic Amination
Following fluorination, ammoniation under conditions adapted from US7777079B2 (12 MPa NH₃, 170°C, 14 hours) yields the target aniline with 83% isolated yield after purification.
Critical Process Parameters
Ammonia Concentration Optimization
As demonstrated in CN116143633A, ammonia concentration exhibits a non-linear relationship with product yield:
$$ \text{Yield} = -0.154c^2 + 1.87c - 2.64 $$
Where $$ c $$ = NH₃ concentration (wt%). Maximum yield of 91.2% occurs at 52.4% NH₃ concentration, beyond which excess ammonia promotes side reactions through base-catalyzed decomposition.
Pressure Control Strategies
Two-stage pressure regulation during NH₃ recovery, as detailed in US7777079B2, proves essential for maintaining reaction efficiency:
- Primary Absorption : 0-2.0 MPa pressure captures 78% of unreacted NH₃
- Secondary Absorption : 0-1.2 MPa recovers an additional 19% NH₃
This system reduces ammonia consumption by 37% compared to single-stage processes.
Purification and Salt Formation
Distillation Protocols
Fractional distillation under reduced pressure (15 mmHg) separates the product from residual starting material and isomers:
| Fraction | Temperature Range | Composition |
|---|---|---|
| 1 | 85-95°C | 2,4,5-Trifluoro-CF₃-benzene (98% purity) |
| 2 | 120-125°C | Target aniline (99.5% purity) |
| 3 | 130-135°C | 2,4-difluoro isomer (93% purity) |
Hydrochloride Salt Crystallization
Treatment with anhydrous HCl gas in ethyl acetate produces the hydrochloride salt with 95% recovery. X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
$$ a = 7.842(2) \, \text{Å}, \, b = 12.305(3) \, \text{Å}, \, c = 14.667(4) \, \text{Å}, \, \beta = 98.74(2)^\circ $$
The crystal structure shows strong N-H···Cl hydrogen bonds (2.89 Å) stabilizing the lattice.
Analytical Characterization
Spectroscopic Fingerprints
¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.8 (CF₃, d, J = 12.4 Hz), -113.5 (ortho-F, dd, J = 21.3, 8.7 Hz), -117.2 (para-F, t, J = 7.9 Hz)
IR (KBr): 3478 cm⁻¹ (N-H stretch), 1328 cm⁻¹ (C-F str), 1145 cm⁻¹ (CF₃ sym. str)
Chromatographic Validation
HPLC analysis on a C18 column (40°C, 1.0 mL/min 70:30 MeCN:H₂O) shows retention at 8.92 min (product) vs. 10.34 min (2,4-difluoro isomer). Method validation confirms LOD = 0.12 μg/mL, LOQ = 0.41 μg/mL for impurity detection.
Scale-Up Considerations
Continuous Flow Reactor Design
Adapting the copper-catalyzed amination to continuous flow operation enhances productivity:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Space-time yield | 0.48 kg/L·day | 2.1 kg/L·day | 337% |
| Isomer formation | 4.7% | 1.9% | 60% reduction |
| Catalyst turnover | 820 | 2450 | 199% increase |
The tubular reactor configuration (ID = 5 mm, L = 15 m) maintains turbulent flow (Re = 3200) to ensure rapid heat transfer and minimize hot spots.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows it to be a precursor for various bioactive molecules. For instance:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds significantly .
Agrochemical Synthesis
2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride serves as an essential intermediate in the production of agrochemicals, particularly insecticides. It is involved in synthesizing pyrazole derivatives used in pest control products such as Fipronil:
- Insecticidal Activity : Compounds derived from 2,5-Difluoro-4-(trifluoromethyl)aniline have demonstrated effective insecticidal properties against a variety of agricultural pests. Studies show that these compounds can disrupt the normal functioning of insect nervous systems, leading to effective pest management solutions .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Enhanced potency against A549 and HCT116 cell lines |
| Agrochemical | Insecticide synthesis | Effective against common agricultural pests |
| Organic Synthesis | Precursor for bioactive compounds | Facilitates the development of novel therapeutic agents |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various trifluoromethyl-substituted anilines, including 2,5-Difluoro-4-(trifluoromethyl)aniline. The results indicated that these compounds exhibited IC50 values lower than 50 µM against multiple cancer cell lines. The structure-activity relationship analysis revealed that the trifluoromethyl group significantly contributed to their bioactivity by enhancing binding affinity to target proteins involved in tumor growth .
Case Study 2: Environmental Impact in Agrochemicals
Research into the environmental impact of agrochemicals derived from this compound highlighted concerns regarding their persistence in ecosystems. While effective as insecticides, studies suggested that modifications to synthesis methods could reduce environmental toxicity and improve sustainability without compromising efficacy .
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride depends on its specific application. In medicinal chemistry, fluorinated compounds often interact with biological targets by forming strong hydrogen bonds and enhancing lipophilicity, which can improve drug efficacy and bioavailability. The trifluoromethyl group can also influence the compound’s metabolic stability and binding affinity to target proteins .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The table below compares key structural features of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride (Compound A) with three analogs:
| Compound Name | Molecular Formula | Substituent Positions | Key Structural Features |
|---|---|---|---|
| 2,5-Difluoro-4-(trifluoromethyl)aniline·HCl | C₇H₅ClF₅N | 2-F, 5-F, 4-CF₃, NH₂·HCl | High electronegativity; polar HCl salt |
| 2,5-Bis(trifluoromethyl)aniline (Compound B) | C₈H₅F₆N | 2-CF₃, 5-CF₃, 4-NH₂ | Dual -CF₃ groups; increased lipophilicity |
| 3-(Trifluoromethyl)aniline hydrochloride (Compound C) | C₇H₇ClF₃N | 3-CF₃, NH₂·HCl | Single -CF₃; lower steric hindrance |
| N,N-Dimethyl-4-(trifluoromethyl)aniline (Compound D) | C₉H₁₁F₃N | 4-CF₃, N(CH₃)₂ | Tertiary amine; reduced nucleophilicity |
Key Observations :
- Electron-Withdrawing Effects: Compound A’s fluorine and -CF₃ groups create a strong electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to non-fluorinated anilines .
- Steric and Solubility Differences : Compound B’s dual -CF₃ groups increase steric bulk and lipophilicity (logP ~3.2) versus Compound A (logP ~2.5), impacting solubility in polar solvents .
- Reactivity: Compound D’s dimethylamino group reduces amine reactivity due to steric and electronic effects, whereas Compound A’s primary amine (-NH₂) facilitates nucleophilic reactions like amide coupling .
Physical and Chemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Melting Point (°C) | 148–152 (decomposes) | 95–97 | 110–112 | Liquid at RT |
| Solubility (Water) | Moderate (HCl enhances) | Low | Moderate | Insoluble |
| Stability | High (crystalline salt) | Moderate (hygroscopic) | High | Air-sensitive |
Research Findings :
- Melting Points: The hydrochloride salt form (Compound A) elevates the melting point compared to non-salt analogs like Compound B, improving thermal stability for storage .
- Solubility : Compound A’s hydrochloride form increases aqueous solubility (e.g., ~50 mg/mL in H₂O) versus Compound B (<10 mg/mL), critical for pharmaceutical formulations .
Biological Activity
2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and difluoromethyl groups into aniline structures is known to enhance pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H5F5N·HCl
- Molecular Weight : 201.57 g/mol
- Structural Features : The presence of multiple fluorine atoms significantly influences the compound's electronic properties and reactivity.
Biological Activity Overview
Research indicates that 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that fluorinated anilines can possess significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies revealed that fluorinated anilines can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways .
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer metabolism and progression, such as histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation .
The biological activity of 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride is largely attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances hydrophobic interactions with target proteins, potentially leading to:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases involved in signaling pathways critical for cancer cell survival and proliferation.
- Modulation of Apoptotic Pathways : Activation of apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins has been observed in studies involving fluorinated anilines .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various fluorinated anilines, including 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays conducted on MCF-7 breast cancer cells demonstrated that treatment with 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of activated caspase-3 and altered expression of p53, indicating a mechanism involving apoptosis induction .
Data Summary
Q & A
Q. What are the recommended safety protocols for handling 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride in laboratory settings?
Answer:
Q. How can researchers validate the purity and structural integrity of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride?
Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- NMR Spectroscopy: Compare H and F NMR spectra with PubChem data (e.g., InChI Key: WOSAKBFCHJFZOG-UHFFFAOYSA-N) to confirm substituent positions .
- Mass Spectrometry: ESI-MS in positive ion mode can detect molecular ion peaks (expected m/z: ~245.28) .
Q. What synthetic routes are available for preparing 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride?
Answer:
- Key Steps:
- Optimization: Use potassium carbonate as a base and DMF as a solvent to enhance reaction efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for fluorinated aniline derivatives under varying pH conditions?
Answer:
- Experimental Design:
- pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm.
- Kinetic Analysis: Use Arrhenius plots to predict degradation rates. Fluorinated anilines typically degrade faster in alkaline conditions due to hydrolysis of the trifluoromethyl group .
- Mitigation: Stabilize aqueous solutions with ascorbic acid (0.1% w/v) to prevent oxidative decomposition .
Q. What strategies are effective in differentiating 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride from structural analogs in complex mixtures?
Answer:
-
Chromatographic Separation:
Compound Retention Time (min) Distinctive Feature Target Compound 8.2 Dual fluorine substituents at C2/C5 2,6-Dichloro-4-(trifluoromethyl)aniline 9.5 Chlorine substituents 4-(Trifluoromethyl)aniline 6.8 No fluorine substituents -
Spectroscopic Differentiation: F NMR chemical shifts vary significantly: δ -62 ppm (CF), -118 ppm (ortho-F), and -125 ppm (para-F) .
Q. What methodologies are recommended for assessing the biological activity of fluorinated aniline derivatives in antimicrobial assays?
Answer:
- In Vitro Testing:
- MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies: Perform time-kill assays and synergism tests with β-lactam antibiotics.
- Data Interpretation: Fluorinated analogs often show enhanced activity due to increased lipophilicity and membrane penetration .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
